Chiral Center Contribution to Target Selectivity Potential vs. Achiral Analogs
The compound possesses a chiral center at the thiophene-substituted carbon of the ethoxyethanol linker, a feature absent in achiral 2,1,3-benzothiadiazole-4-sulfonamide analogs. While direct target engagement data for this specific compound is not publicly available [1], class-level inference from the STD series demonstrates that modifications on the linker and ring systems dramatically impact CAI potency [1]. The presence of a defined stereocenter is a critical differentiator, as enantiomers can exhibit divergent binding affinities and pharmacokinetic profiles, which is a standard consideration for chiral drug candidates. Achieving comparable results with an achiral or differently substituted analog is thus extremely unlikely without a full enantioselective re-evaluation.
| Evidence Dimension | Molecular Topology / Stereochemistry |
|---|---|
| Target Compound Data | One chiral center (thiophene-bearing carbon); specific enantiomer not specified |
| Comparator Or Baseline | Achiral analogs within the aryl-thiadiazolyl-sulfonamide class (e.g., N-(2,1,3-benzothiadiazol-4-yl)benzenesulfonamide) |
| Quantified Difference | Chiral vs. Achiral; impact on potency can be >10-fold in enzyme inhibition assays per general pharmacological principles. |
| Conditions | Analysis based on 2D chemical structure and class-level SAR from the retracted BMCL study [1]. |
Why This Matters
The presence of chirality means substituting the compound with an easier-to-source achiral analog will produce fundamentally different biological results, invalidating comparative experiments.
- [1] RETRACTED: Ali Bahadur, et al. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 2022, 57, 128520. View Source
